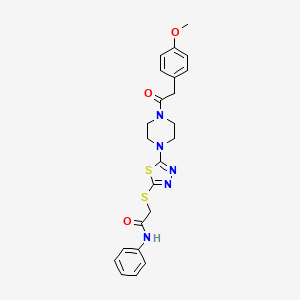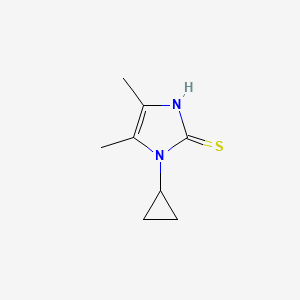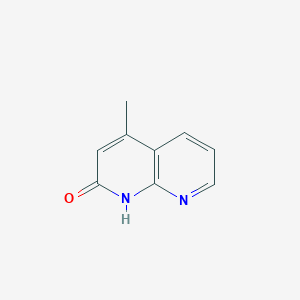![molecular formula C26H23BrN4O B2648998 [4-(6-Bromo-4-phenyl-quinazolin-2-yl)-piperazin-1-yl]-p-tolyl-methanone CAS No. 361468-64-6](/img/structure/B2648998.png)
[4-(6-Bromo-4-phenyl-quinazolin-2-yl)-piperazin-1-yl]-p-tolyl-methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“[4-(6-Bromo-4-phenyl-quinazolin-2-yl)-piperazin-1-yl]-p-tolyl-methanone” is a compound that belongs to the class of quinazolinones . Quinazolinones and their derivatives are important heterocyclic compounds in medicinal chemistry due to their wide spectrum of biological properties, including antibacterial, antifungal, anticonvulsant, anti-inflammatory, anti-HIV, anticancer, and analgesic activities .
Molecular Structure Analysis
The molecular structure of quinazolinone derivatives, including “this compound”, is characterized by a quinazoline core, which is a bicyclic compound consisting of two fused six-membered rings, a benzene ring, and a pyrimidine ring . The specific molecular structure of “this compound” is not available in the retrieved data.
Aplicaciones Científicas De Investigación
Therapeutic Potential
Anticancer Activity : Quinazoline derivatives have demonstrated significant anticancer properties, particularly against colorectal cancer. These compounds inhibit the growth of cancer cells by modulating the expression of genes and proteins involved in cancer progression, such as receptor tyrosine kinases, epidermal growth factor receptors, and apoptotic proteins (Moorthy et al., 2023). Additionally, quinazolines with structural modifications, such as the introduction of piperazine rings, have shown potential in targeting a variety of cancer-related pathways, offering a promising avenue for the development of new anticancer agents.
Antimicrobial and Antiviral Activities : Quinazoline derivatives also exhibit antimicrobial and antiviral activities. The structural versatility of quinazolines allows for the synthesis of compounds with potent activity against a range of pathogens, including bacteria and viruses. This antimicrobial property is crucial for addressing the rising challenge of antibiotic resistance, making quinazolines a valuable resource for new therapeutic agents (Ravez et al., 2015).
Material Science Applications
Optoelectronic Materials : Beyond their biomedical applications, quinazoline derivatives are also explored for their potential in optoelectronic materials. Functionalized quinazolines and pyrimidines have been studied for their luminescent properties and applications in electronic devices, organic light-emitting diodes (OLEDs), and photoelectric conversion elements. The incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems has shown to significantly enhance the electroluminescent properties of these materials, opening new possibilities for the development of advanced optoelectronic devices (Lipunova et al., 2018).
Propiedades
IUPAC Name |
[4-(6-bromo-4-phenylquinazolin-2-yl)piperazin-1-yl]-(4-methylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23BrN4O/c1-18-7-9-20(10-8-18)25(32)30-13-15-31(16-14-30)26-28-23-12-11-21(27)17-22(23)24(29-26)19-5-3-2-4-6-19/h2-12,17H,13-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMGCBJPMDHIFPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC4=C(C=C(C=C4)Br)C(=N3)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[1-(3,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2648926.png)
![(Z)-2-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-((2,4-difluorophenyl)amino)acrylonitrile](/img/structure/B2648927.png)

![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-3-methylbutanamide](/img/structure/B2648929.png)

![N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2,2-diphenylacetamide](/img/structure/B2648931.png)
![2-[(5-Ethylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methylsulfanyl]pyrimidine](/img/structure/B2648934.png)

![Tert-butyl N-[[1-[(2-chloropyrimidin-4-yl)methylcarbamoyl]cyclopropyl]methyl]carbamate](/img/structure/B2648936.png)
![5-nitro-N-[4-(phenylamino)phenyl]pyrimidine-4,6-diamine](/img/structure/B2648937.png)
![8-(2-aminophenyl)-3-(4-fluorobenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2648938.png)